8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline
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Overview
Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It likely contains a 4-chloro-2-nitrophenoxy group attached to the 8-position of the quinoline .
Synthesis Analysis
While the specific synthesis pathway for “8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline” is not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis
The molecular structure would likely consist of a quinoline backbone with a 4-chloro-2-nitrophenoxy group attached to the 8-position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of quinolines and nitrophenols, such as electrophilic aromatic substitution or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Similar compounds often have moderate to high polarity and can form hydrogen bonds .Scientific Research Applications
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Indole Derivatives
- Field : Pharmaceutical Sciences .
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Researchers synthesize a variety of indole derivatives to study their biological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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4-Chloro-2-nitroaniline Nonlinear Optical Single Crystals
- Field : Materials Science .
- Application : These crystals are used in optoelectronics, photonics, nonlinear optical, and laser technology .
- Methods : The crystals are grown by a slow evaporation method .
- Results : The grown crystal was found to be thermally stable up to 115 °C and was identified as a soft material .
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2-Chloro-4-nitrophenol
- Field : Chemical Engineering .
- Application : This compound is used as building blocks for dyes, plastics, explosives. It acts as a catalytic agent, petrochemical additive and used in organic synthesis .
- Methods : It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole .
- Results : The reaction results in the production of 2-chloro-4-nitro-anisole .
Future Directions
properties
IUPAC Name |
8-(4-chloro-2-nitrophenoxy)-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-10-5-6-11-3-2-4-15(16(11)18-10)22-14-8-7-12(17)9-13(14)19(20)21/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAQNDQXMRTKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline |
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